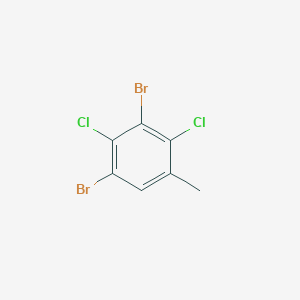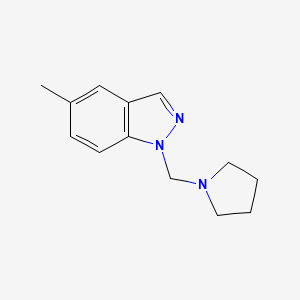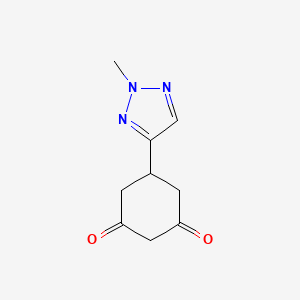
2-Bromo-1-(3-fluoro-2-hydroxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(3-fluoro-2-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H6BrFO2 It is a derivative of acetophenone, where the phenyl ring is substituted with bromine, fluorine, and hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromo-1-(3-fluoro-2-hydroxyphenyl)ethanone can be synthesized through the bromination of 3-fluoro-2-hydroxyacetophenone. The reaction typically involves the use of bromine in an organic solvent such as chloroform or acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of reagents, and employing industrial reactors to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(3-fluoro-2-hydroxyphenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted ethanones.
Oxidation: Formation of 2-bromo-1-(3-fluoro-2-oxophenyl)ethanone.
Reduction: Formation of 2-bromo-1-(3-fluoro-2-hydroxyphenyl)ethanol.
Aplicaciones Científicas De Investigación
2-Bromo-1-(3-fluoro-2-hydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(3-fluoro-2-hydroxyphenyl)ethanone involves its interaction with specific molecular targets. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The hydroxyl group can form hydrogen bonds, enhancing the compound’s interaction with biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone: Similar structure with the fluorine atom at a different position.
2-Bromo-1-(3-chloro-2-hydroxyphenyl)ethanone: Chlorine substituent instead of fluorine.
2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone: Additional bromine substituent on the phenyl ring
Uniqueness
2-Bromo-1-(3-fluoro-2-hydroxyphenyl)ethanone is unique due to the specific positioning of the bromine, fluorine, and hydroxyl groups on the phenyl ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C8H6BrFO2 |
|---|---|
Peso molecular |
233.03 g/mol |
Nombre IUPAC |
2-bromo-1-(3-fluoro-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H6BrFO2/c9-4-7(11)5-2-1-3-6(10)8(5)12/h1-3,12H,4H2 |
Clave InChI |
OWRXYCNQRGNICR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)O)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3,3'-Bi-1H-indol]-2(3H)-one, 3-(2-oxo-2-phenylethyl)-](/img/structure/B15245581.png)
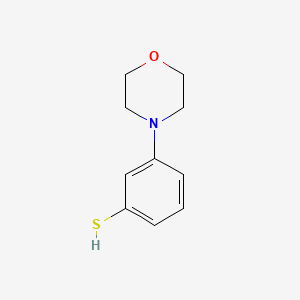
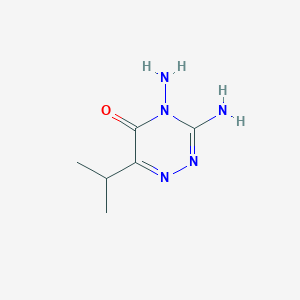

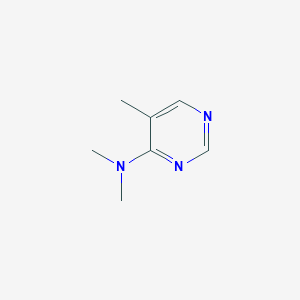

![4-[1-(2-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde](/img/structure/B15245602.png)
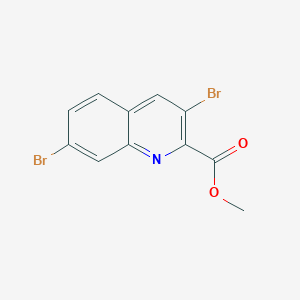
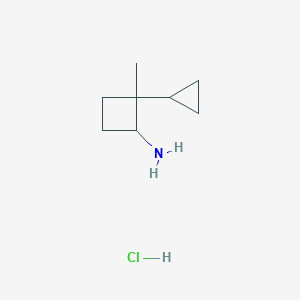

![{[2-amino-9-(2-methylpropyl)-9H-purin-6-yl]sulfanyl}acetic acid](/img/structure/B15245650.png)
